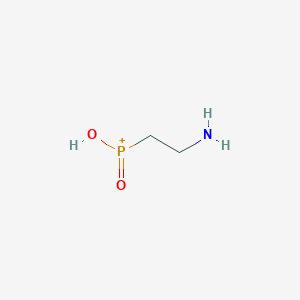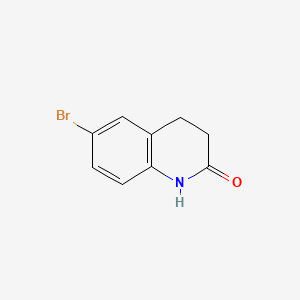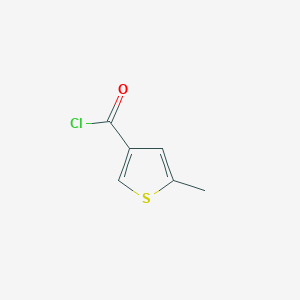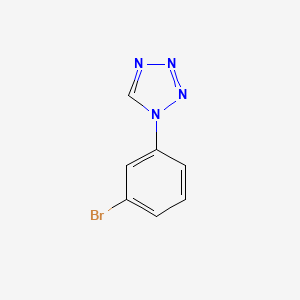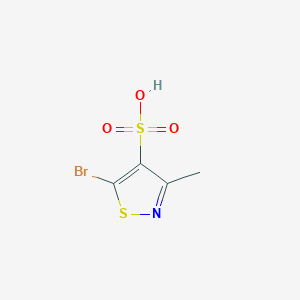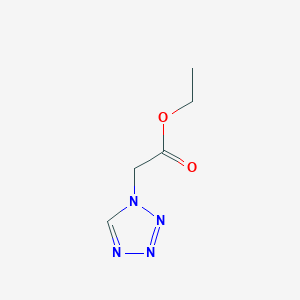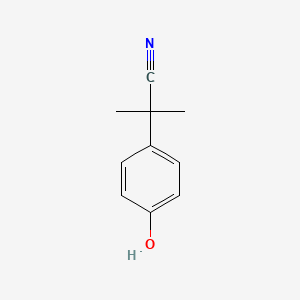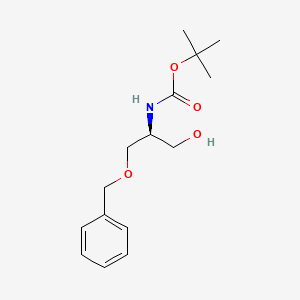
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-
Descripción general
Descripción
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- (2,1-Bzox) is a five-membered heterocyclic compound that has a wide range of applications in the fields of science and medicine. It is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Benzoxaborole, as a versatile scaffold, plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry . It is also a privileged structure in medicinal chemistry due to its desirable physicochemical and drug-like properties .
Antifungal Applications
Benzoxaboroles have been widely applied as antifungal agents . For instance, the compound 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) has been discovered for the potential treatment of Onychomycosis .
Antibacterial Applications
Benzoxaboroles have also been used as antibacterial agents . They have been found to inhibit synthetases, which are essential for bacterial growth .
Antiviral Applications
Benzoxaboroles have shown potential as antiviral agents . They have been used in the synthesis of novel benzoxaborole anti-inflammatory agents (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis .
Anti-parasite Applications
Benzoxaboroles have been applied as anti-parasite agents . For example, chalcone-benzoxaborole hybrid molecules have been developed as potent antitrypanosomal agents .
Anti-inflammatory Applications
Benzoxaboroles have been used as anti-inflammatory agents . They have been used in the design and synthesis of boron-containing PDE4 inhibitors for potential dermatologic anti-inflammatory application .
Molecular Recognition
Benzoxaboroles can bind hydroxyl compounds and thus can be applied as molecular receptors for sugars and glycoconjugates .
Organic Synthesis
Benzoxaboroles are used as building blocks and protecting groups in organic synthesis . They have exceptional properties and wide applications .
Propiedades
IUPAC Name |
1-hydroxy-5-methoxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCBZHBKJDEYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474361 | |
| Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |
CAS RN |
174671-92-2 | |
| Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)
